molecular formula C24H20N2O4S B050641 N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide CAS No. 119514-97-5

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide

Cat. No.: B050641
CAS No.: 119514-97-5
M. Wt: 432.5 g/mol
InChI Key: RQFQHHZDINZMGC-UHFFFAOYSA-N
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Description

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide: is a complex organic compound that features a sulfonyl group, a quinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzamide Structure: The final step involves the reaction of the sulfonylated quinoline with 3-(2-quinolinylmethoxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The benzamide and quinoline moieties can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction of the sulfonyl group would produce sulfides or thiols.

Scientific Research Applications

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism by which N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonyl group may form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Methylphenyl)sulfonyl)-3-(2-pyridinylmethoxy)benzamide: Similar structure but with a pyridine moiety instead of quinoline.

    N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)aniline: Similar structure but with an aniline group instead of benzamide.

Uniqueness

N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide is unique due to the combination of its sulfonyl, quinoline, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonyl-3-(quinolin-2-ylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-17-9-13-22(14-10-17)31(28,29)26-24(27)19-6-4-7-21(15-19)30-16-20-12-11-18-5-2-3-8-23(18)25-20/h2-15H,16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFQHHZDINZMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152481
Record name N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119514-97-5
Record name N-((4-Methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119514975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-methylphenyl)sulfonyl)-3-(2-quinolinylmethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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